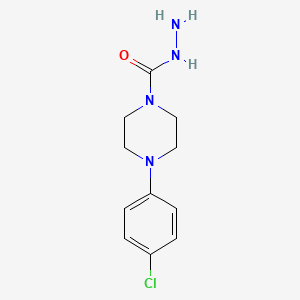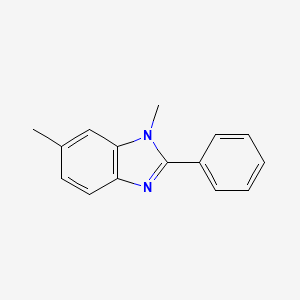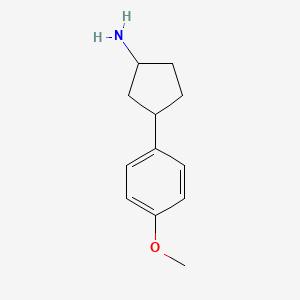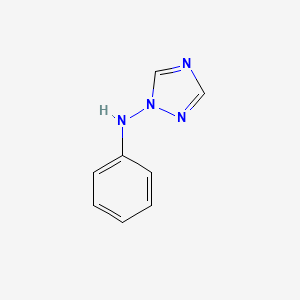![molecular formula C14H18ClNO3 B13873872 tert-butyl N-[(3-chloro-4-formylphenyl)methyl]-N-methylcarbamate](/img/structure/B13873872.png)
tert-butyl N-[(3-chloro-4-formylphenyl)methyl]-N-methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[(3-chloro-4-formylphenyl)methyl]-N-methylcarbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chloro-substituted phenyl ring, and a formyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3-chloro-4-formylphenyl)methyl]-N-methylcarbamate typically involves the reaction of 3-chloro-4-formylbenzylamine with tert-butyl chloroformate and N-methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Formation of the intermediate: The 3-chloro-4-formylbenzylamine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the intermediate tert-butyl N-[(3-chloro-4-formylphenyl)methyl]carbamate.
Introduction of the N-methyl group: The intermediate is then reacted with N-methylamine to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The formyl group in tert-butyl N-[(3-chloro-4-formylphenyl)methyl]-N-methylcarbamate can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chloro group on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: tert-Butyl N-[(3-chloro-4-formylphenyl)methyl]-N-methylcarbamate can be used as a building block in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition Studies: This compound can be used to study the inhibition of enzymes that interact with carbamate groups.
Medicine:
Drug Development: The compound’s structure can be modified to develop potential pharmaceutical agents with specific biological activities.
Industry:
Agricultural Chemicals: It can be used in the development of pesticides or herbicides due to its potential biological activity.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(3-chloro-4-formylphenyl)methyl]-N-methylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to their inhibition. This interaction can affect various biochemical pathways, depending on the enzyme targeted.
Comparación Con Compuestos Similares
tert-Butyl carbamate: Similar in structure but lacks the chloro and formyl groups.
tert-Butyl N-methylcarbamate: Similar but lacks the chloro-substituted phenyl ring.
tert-Butyl N-[(4-formylphenyl)methyl]-N-methylcarbamate: Similar but lacks the chloro group.
Uniqueness:
- The presence of both the chloro and formyl groups in tert-butyl N-[(3-chloro-4-formylphenyl)methyl]-N-methylcarbamate makes it unique compared to its analogs. These functional groups can significantly influence its reactivity and potential applications in various fields.
Propiedades
Fórmula molecular |
C14H18ClNO3 |
|---|---|
Peso molecular |
283.75 g/mol |
Nombre IUPAC |
tert-butyl N-[(3-chloro-4-formylphenyl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C14H18ClNO3/c1-14(2,3)19-13(18)16(4)8-10-5-6-11(9-17)12(15)7-10/h5-7,9H,8H2,1-4H3 |
Clave InChI |
URAHXDBEOZOHLU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)CC1=CC(=C(C=C1)C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Nitro-5-phenyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13873789.png)

![Tert-butyl 4-[3-(4-nitrophenyl)propyl]piperidine-1-carboxylate](/img/structure/B13873809.png)
![methyl 8-(dimethylamino)-2-(1H-imidazol-1-yl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13873813.png)

![1-[2-(3-Chloro-4-methylphenyl)-6-diethoxyphosphinothioyloxypyrimidin-4-yl]propan-2-one](/img/structure/B13873828.png)



![3-[4-[(4-Fluorophenyl)methyl]-2-methylpiperazin-1-yl]prop-2-enal](/img/structure/B13873844.png)

![3-Cyclopropyloxy-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]propanal](/img/structure/B13873855.png)


